2-Hydrazinopyrimidine

Description

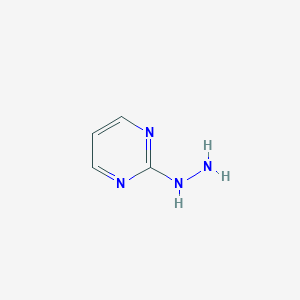

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-6-2-1-3-7-4/h1-3H,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGHXQFTWKRQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323773 | |

| Record name | 2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7504-94-1 | |

| Record name | 7504-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydrazinopyrimidine chemical properties and structure

An In-depth Technical Guide to 2-Hydrazinopyrimidine: A Core Scaffold in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The pyrimidine nucleus is one such scaffold, forming the backbone of numerous therapeutic agents.[1] Within this class, this compound (also known as pyrimidin-2-ylhydrazine) stands out as a uniquely versatile and reactive building block. Its strategic importance lies in the dual functionality of the electron-deficient pyrimidine ring and the highly nucleophilic hydrazine moiety. This combination allows for facile elaboration into a diverse array of complex heterocyclic systems, particularly those designed as protein kinase inhibitors for oncology.[1][2]

This technical guide offers an in-depth exploration of the core chemical properties, structure, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the practical application of this pivotal chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is typically supplied as a hydrate, appearing as a white to light yellow or brown crystalline powder.[3] Its fundamental properties are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | pyrimidin-2-ylhydrazine | [3][4] |

| CAS Number | 7504-94-1 | [3][4] |

| Molecular Formula | C₄H₆N₄ | [3][4] |

| Molecular Weight | 110.12 g/mol (anhydrous basis) | [4] |

| Melting Point | 110-115 °C | |

| Appearance | White to light yellow/brown powder | [3] |

| SMILES | NNc1ncccn1 | [3] |

| InChI Key | QDGHXQFTWKRQTG-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 63.8 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Molecular Structure and Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium. The molecule can interconvert between the amino (hydrazino) form and the imino (hydrazone) form.[5] This phenomenon is common in heterocyclic compounds containing amino or hydroxyl groups adjacent to endocyclic nitrogen atoms.[6][7]

While derivatives can favor one form over the other depending on substitution, solvent, and pH, this compound predominantly exists as the aromatic amino tautomer, this compound.[5] This stability is attributed to the aromaticity of the pyrimidine ring in this form. The imino tautomer, 2(1H)-pyrimidinone hydrazone, disrupts this aromaticity.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-substituted pyrimidine, typically 2-chloropyrimidine, with hydrazine hydrate. The pyrimidine ring's electron-deficient nature facilitates attack by the strong nucleophile, hydrazine.

Experimental Protocol: Synthesis from 2-Chloropyrimidine

This protocol is adapted from established procedures for analogous hydrazino-heterocycles.[8][9]

Materials:

-

2-Chloropyrimidine

-

Hydrazine hydrate (80-99%)

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chloropyrimidine (1 equivalent).

-

Addition of Reagent: Carefully add an excess of hydrazine hydrate (5-10 equivalents). Causality Note: Using a large excess of hydrazine hydrate serves both as the nucleophile and the solvent, ensuring the reaction goes to completion and minimizing the formation of dimeric side products.[9]

-

Heating: Heat the reaction mixture to 100 °C and maintain stirring for 12-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with deionized water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily driven by the reactivity of the terminal -NH₂ group of the hydrazine moiety. This group is a potent nucleophile that readily participates in condensation reactions, especially with carbonyl compounds.[10][11]

Formation of Hydrazones

The reaction with aldehydes and ketones to form stable hydrazone linkages is a cornerstone of its application. This reaction is often the first step in constructing more complex molecular architectures. These hydrazone derivatives are not merely intermediates; they are a class of compounds being actively investigated for their own biological activities, including potent anti-cancer effects.[12]

A Privileged Scaffold for Kinase Inhibitors

The 2-aminopyrimidine core, readily accessible from this compound, is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. The nitrogen atoms in the pyrimidine ring are perfectly positioned to form key hydrogen bond interactions with the "hinge region" of the ATP-binding pocket of many kinases, leading to potent and often selective inhibition.[12]

For example, derivatives of the 2,4-diaminopyrimidine scaffold, which can be synthesized from this compound precursors, have led to FDA-approved drugs like Ceritinib (an ALK inhibitor) and clinical candidates such as Cerdulatinib (a JAK/Syk inhibitor).[12] More directly, recent research has focused on 2,4-diarylaminopyrimidine hydrazones as potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cancer cell proliferation and migration.[12]

Caption: General reaction to form bioactive hydrazone derivatives.

Spectroscopic Profile for Structural Elucidation

Unambiguous characterization of this compound is essential for its use in synthesis. The following spectroscopic signatures are expected.

-

¹H NMR: The spectrum will show distinct signals for the three pyrimidine ring protons, with chemical shifts and coupling patterns characteristic of this heteroaromatic system. Additional signals, often broad, will correspond to the protons of the hydrazine group (-NH- and -NH₂).

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include N-H stretching vibrations for the primary amine (typically two bands) in the 3200-3400 cm⁻¹ region.[13] Vibrations corresponding to C=N and C=C bonds within the pyrimidine ring will appear in the 1500-1650 cm⁻¹ region.[14]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the anhydrous compound (110.0592 g/mol for the exact mass).[4]

Safety and Handling

As with all reactive chemical reagents, proper handling of this compound is paramount.

-

Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4]

-

Precautions: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is far more than a simple heterocyclic compound; it is a powerful and versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis, combined with the predictable and useful reactivity of its hydrazine functional group, makes it an ideal starting point for the construction of complex molecular libraries. Its proven role as a core scaffold for high-value therapeutic targets, particularly protein kinases, ensures that this compound will remain a compound of significant interest in the ongoing quest for novel and more effective medicines.

References

-

2-Hydrazinylpyrimidine . PubChem, National Institutes of Health. [Link]

-

Tautomers of 2-hydrazinopyrimidin-4(3H)-ones . ResearchGate. [Link]

-

Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK . National Institutes of Health. [Link]

-

2-Hydrazinopyridine | C5H7N3 | CID 78645 . PubChem, National Institutes of Health. [Link]

-

[2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine] . PubMed, National Institutes of Health. [Link]

-

Reactions with hydrazinopyrimidine 2 . ResearchGate. [Link]

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation . ACS Chemical Biology. [Link]

-

Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7) . Cheméo. [Link]

-

Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review) . ResearchGate. [Link]

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? . ResearchGate. [Link]

- Synthesis process of 2-hydrazinopyridine derivative.

-

Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines . Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Crystal structure of 2,6-bis-hydrazinopyridine dihydrate, its tosylate . University of Memphis Digital Commons. [Link]

-

4-Hydrazino-2-(methylsulfanyl)pyrimidine . National Institutes of Health. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers . PubMed Central, National Institutes of Health. [Link]

-

(PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile . ResearchGate. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . MDPI. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . PubMed Central, National Institutes of Health. [Link]

-

Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs . Royal Society of Chemistry. [Link]

-

Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents . ResearchGate. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) . PubMed, National Institutes of Health. [Link]

-

Spectral Information . PubChem, National Institutes of Health. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]

-

How about Tautomers? . WuXi Biology. [Link]

-

Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities . ResearchGate. [Link]

-

Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in ... . PubMed, National Institutes of Health. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . University of Massachusetts Lowell. [Link]

-

Hydroxypyridine-Pyridone Tautomerism . YouTube. [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium . PubMed, National Institutes of Health. [Link]

-

Tautomerism in a hydrazide molecule . ResearchGate. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wuxibiology.com [wuxibiology.com]

- 7. youtube.com [youtube.com]

- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. [2,2-Hydrazinopyrimidines with branched substituents as potential antitumor agents. Condensation with hydrazine-N,N-dicarboxamidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the Hydrazinopyrimidine Scaffold

An In-depth Technical Guide to the Synthesis of 2-Hydrazinopyrimidine from 2-Chloropyrimidine

In the landscape of modern drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of FDA-approved therapeutics.[1][2] Its derivatives are prized for their ability to form multiple hydrogen bonds and act as effective bioisosteres for other aromatic systems, often enhancing pharmacokinetic and pharmacodynamic profiles.[2] Among these derivatives, this compound (C₄H₆N₄) emerges as a particularly valuable building block.[3] Its dual nucleophilic hydrazine moiety offers a versatile handle for constructing more complex heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines, which are prevalent in molecules targeting protein kinases and other key enzymes in oncology and infectious diseases.[4][5]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound from the commercially available precursor, 2-chloropyrimidine. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of the reaction, justify critical procedural choices, and underscore the stringent safety protocols required when handling the hazardous reagents involved. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this pivotal synthetic intermediate.

The Core Transformation: Mechanistic Insights

The conversion of 2-chloropyrimidine to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles, a reactivity profile significantly higher than that of chlorobenzene, for instance.[6]

The reaction proceeds via a well-established addition-elimination mechanism:

-

Nucleophilic Attack: The terminal nitrogen atom of hydrazine (a potent nucleophile) attacks the electron-deficient C2 carbon of the pyrimidine ring. This is the rate-determining step.

-

Formation of a Meisenheimer Complex: The attack disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-withdrawing nitrogen atoms of the pyrimidine ring.

-

Rearomatization and Elimination: The aromatic system is restored through the expulsion of the chloride ion, which is a good leaving group. A final proton transfer step yields the stable this compound product.

Caption: The Nucleophilic Aromatic Substitution (SNAr) mechanism.

Safety as a Precondition: Handling Hydrazine Hydrate

Trustworthiness Mandate: Before any experimental work commences, a thorough understanding and implementation of safety protocols for handling hydrazine and its hydrate are non-negotiable. Hydrazine is acutely toxic, corrosive, a suspected human carcinogen, and can form explosive mixtures.[7][8] All operations must be conducted by trained personnel within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Body: Flame-resistant lab coat.[7]

-

Hands: Nitrile gloves are standard, with chloroprene gloves recommended for tasks with a higher splash risk.[7] Always double-glove.

-

Eyes/Face: ANSI Z87.1-compliant safety goggles are mandatory. A full-face shield must be worn over goggles when transferring or handling larger quantities.[7][8]

Engineering Controls & Emergency Preparedness:

-

Ventilation: All manipulations involving hydrazine hydrate must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[7][9]

-

Emergency Access: A safety shower and eyewash station must be immediately accessible.[8]

-

Spill Kit: A spill kit specifically for hydrazine should be available. Do not attempt to clean up a large spill yourself; evacuate the area and notify emergency responders.[7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and has been optimized for yield and purity.

Reagents and Materials

| Reagent | Molecular Wt. | Moles (mmol) | Equivalents | Amount | CAS Number |

| 2-Chloropyrimidine | 114.53 g/mol | 43.65 | 1.0 | 5.0 g | 1722-12-9 |

| Hydrazine Hydrate (~64%) | 50.06 g/mol | ~436.5 | ~10.0 | ~21.8 mL | 7803-57-8 |

| Ethanol (Absolute) | 46.07 g/mol | - | - | 50 mL | 64-17-5 |

Causality Behind Experimental Choices:

-

Solvent: Ethanol is an effective solvent for both reactants and facilitates the reaction at a convenient reflux temperature.[10]

-

Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is employed.[11] This is a critical parameter driven by Le Châtelier's principle to push the reaction to completion. More importantly, it minimizes the formation of the undesired bis(pyrimidin-2-yl)hydrazine dimer, where a molecule of the product acts as a nucleophile, reacting with another molecule of 2-chloropyrimidine.

Step-by-Step Procedure

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle on a magnetic stir plate within a chemical fume hood.

-

Reagent Charging: To the flask, add 2-chloropyrimidine (5.0 g, 43.65 mmol) and absolute ethanol (50 mL). Begin stirring to dissolve the solid.

-

Hydrazine Addition: While stirring, carefully and slowly add hydrazine hydrate (~21.8 mL, ~10 eq.) to the solution via a dropping funnel or syringe. Caution: The addition may be mildly exothermic.[12]

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain this temperature with stirring for 3-4 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1).

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of 2-chloropyrimidine), remove the heating mantle and allow the mixture to cool to room temperature.

-

Crystallization: Cool the reaction mixture further in an ice bath for 30-60 minutes to promote crystallization of the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and other impurities.

-

Drying: Dry the collected solid under vacuum to yield crude this compound.

Purification

For most applications, the crude product is of sufficient purity. However, for analytical standards or sensitive downstream applications, recrystallization is recommended.

-

Solvent Selection: Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration.

-

Recrystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization: Validating the Outcome

A successful synthesis must be confirmed through analytical characterization.

-

Appearance: White to light yellow crystalline powder.[3][13]

-

Melting Point: Approximately 110-115 °C. A sharp melting point range is indicative of high purity.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation, showing characteristic signals for the pyrimidine ring protons and the hydrazine protons (NH and NH₂).[3]

-

¹³C NMR: The carbon NMR provides further structural evidence, confirming the number and electronic environment of the carbon atoms in the pyrimidine ring.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the hydrazine group, as well as C=N and C=C stretching frequencies associated with the pyrimidine ring.[10]

-

Conclusion: A Gateway to Pharmaceutical Innovation

The synthesis of this compound from 2-chloropyrimidine is a robust and reliable transformation that provides access to a highly valuable chemical intermediate. While the procedure is straightforward, the hazardous nature of hydrazine necessitates a disciplined and safety-conscious approach. By understanding the underlying SNAr mechanism and the rationale for key procedural steps, researchers can confidently and safely produce this compound, unlocking its potential for the development of novel therapeutics in oncology, virology, and beyond.[2][4] This guide provides the necessary framework for achieving that goal, blending established chemical principles with the practical insights required for successful laboratory execution.

References

- Benchchem. This compound | CAS 7504-94-1.

- Sigma-Aldrich. SAFETY DATA SHEET - Hydrazine hydrate.

- Princeton University Environmental Health & Safety. Standard Operating Procedure: Hydrazine.

- Abdel-Wahab, B. F., et al. (2018). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH.

- Kreutzberger, A. & Schimmelpfennig, H. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. PubMed.

- Reddy, B. N., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central.

- Arkema. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.

- Fisher Scientific. Hydrazine hydrate - SAFETY DATA SHEET.

- Organic Syntheses Procedure. PREPARATION OF (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE.

- Shaik, A. B., et al. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines.

- Sciencemadness.org. Safety precautions for hydrazine hydrate.

- ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?.

- ResearchGate. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques.

- Sigma-Aldrich. 2-Hydrazino-4-(trifluoromethyl)pyrimidine 99%.

- Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- ResearchGate. The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c.

- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- Royal Society of Chemistry. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.

- Organic Syntheses Procedure. 2-Chloropyrimidine.

- ResearchGate. (PDF) 1-(3-Chloropyridin-2-yl)hydrazine.

- Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists.

- da Silva, A. D., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH.

- Thermo Fisher Scientific. This compound, 97%.

- Sigma-Aldrich. This compound hydrate 95%.

- Al-Ostath, A. I., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC - NIH.

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

2-Hydrazinopyrimidine CAS number and molecular weight

An In-Depth Technical Guide to 2-Hydrazinopyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is a pivotal heterocyclic building block in the field of medicinal chemistry and drug development. Its unique molecular architecture, featuring a pyrimidine ring substituted with a reactive hydrazine moiety, renders it a versatile precursor for the synthesis of a diverse array of fused heterocyclic systems. These resulting compounds, most notably pyrazolo[1,5-a]pyrimidines, have garnered significant attention for their potent biological activities, particularly as kinase inhibitors in oncology.[1][2] This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, detailed synthetic protocols, key chemical transformations, and its strategic application in the design of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7504-94-1 | [3] |

| Molecular Formula | C4H6N4 | [4] |

| Molecular Weight | 110.12 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystals | [5] |

| Melting Point | 110-112 °C | [4] |

| pKa | Data for the parent pyrimidine (1.3) suggests the ring nitrogens are weakly basic. | [6] |

| Solubility | Soluble in polar organic solvents. | [7] |

Tautomerism

This compound can exist in tautomeric forms, primarily the amino and imino forms. The equilibrium between these tautomers can be influenced by the solvent and the solid-state packing. While often depicted in the amino form, the potential for the imino tautomer to be the reactive species in certain reactions should be considered.

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable 2-halopyrimidine, typically 2-chloropyrimidine, with hydrazine hydrate.[8] The reaction proceeds readily due to the electron-deficient nature of the pyrimidine ring, which activates the 2-position towards nucleophilic attack.

Experimental Protocol: Synthesis from 2-Chloropyrimidine

This protocol is adapted from established procedures for the synthesis of similar hydrazino-heterocycles.[9][10]

Materials:

-

2-Chloropyrimidine

-

Hydrazine hydrate (85% or higher)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.

-

Add hydrazine hydrate (at least 3 equivalents) to the solution. A large excess of hydrazine hydrate is often used to minimize the formation of dimeric byproducts.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the nucleophilicity of the terminal amino group of the hydrazine moiety. This allows for facile reactions with a variety of electrophiles, most notably carbonyl compounds, to construct larger, more complex heterocyclic systems.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A cornerstone application of this compound is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a condensation reaction with a β-dicarbonyl compound or a synthetic equivalent.[1][2] This reaction is highly efficient and provides a modular approach to a wide range of substituted pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Cyclocondensation with a β-Diketone

Materials:

-

This compound

-

Substituted 1,3-diketone (e.g., acetylacetone)

-

Glacial acetic acid or ethanol

-

Catalytic amount of a mineral acid (optional)

Procedure:

-

Dissolve this compound (1 equivalent) in glacial acetic acid or ethanol in a round-bottom flask.

-

Add the β-diketone (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Caption: General mechanism of ATP-competitive kinase inhibition.

Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated as inhibitors for a range of kinases, including:

-

Cyclin-dependent kinases (CDKs) [11]* Focal Adhesion Kinase (FAK) [12]* Adaptor-associated kinase 1 (AAK1) [13] The development of these inhibitors is a very active area of research, with numerous compounds in preclinical and clinical development. [14][15]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

| Hazard | Description | Pictogram |

| Skin Irritation | Causes skin irritation. | GHS07 |

| Eye Irritation | Causes serious eye irritation. | GHS07 |

| Respiratory Irritation | May cause respiratory irritation. | GHS07 |

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its straightforward synthesis and the reactivity of its hydrazine group make it an important tool for medicinal chemists. The pyrazolo[1,5-a]pyrimidine derivatives accessible from this precursor have shown significant promise as potent kinase inhibitors, highlighting the continued importance of this compound in the ongoing quest for novel therapeutics. This guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic and drug discovery endeavors.

References

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

-

Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. [Link]

-

2-hydrazinopyridine - 4930-98-7, C5H7N3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

2-Hydrazinylpyrimidine | C4H6N4 | CID 346558. PubChem @ NIH. [Link]

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]

-

Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF. ResearchGate. [Link]

- Synthesis process of 2-hydrazinopyridine derivative.

-

2-Chloropyrimidine. Organic Syntheses. [Link]

-

Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health. [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

-

2-Hydrazinopyridine | C5H7N3 | CID 78645. PubChem @ NIH. [Link]

-

Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central. [Link]

-

TABLE 3-2, Physical and Chemical Properties of Hydrazines. NCBI. [Link]

-

[2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. PubMed. [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

solubility and stability of 2-Hydrazinopyrimidine

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydrazinopyrimidine

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a pyrimidine ring substituted with a reactive hydrazine group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. The hydrazine moiety is a potent nucleophile, readily participating in reactions to form hydrazones, pyrazoles, and other nitrogen-containing heterocycles.[1] Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the available technical information on these properties, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is often supplied as a hydrate, which can influence its physical properties.[2]

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₄ | [3] |

| Molecular Weight | 110.12 g/mol (anhydrous basis) | [2][3] |

| CAS Number | 7504-94-1 | [2][3] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 110-115 °C | [2] |

| Computed XLogP3-AA | -0.2 | [3] |

| Topological Polar Surface Area | 63.8 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.

Qualitative Solubility

This compound is reported to be moderately soluble in polar solvents.[1] This is consistent with its chemical structure, which contains multiple nitrogen atoms capable of forming hydrogen bonds with protic solvents.

-

Water: Its solubility in water is pH-dependent.[1] The pyrimidine ring and the hydrazine group have basic nitrogen atoms that can be protonated at acidic pH, increasing the compound's polarity and aqueous solubility.

-

Polar Organic Solvents: It exhibits moderate solubility in solvents like ethanol and dimethyl sulfoxide (DMSO).[1]

Factors Influencing Solubility

-

pH: The solubility of this compound in aqueous solutions is significantly influenced by pH due to the presence of ionizable groups. The pyrimidine ring contains two nitrogen atoms with pKa values characteristic of diazines, and the hydrazine moiety also has a basic character. At a pH below the pKa of the protonated form, the compound will exist predominantly as a more soluble salt.

-

Temperature: In general, the solubility of solid compounds in liquid solvents increases with temperature. However, the thermal lability of this compound must be considered, as elevated temperatures may lead to degradation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Volumetric flasks

-

Scintillation vials or sealed tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vial to ensure that excess solid is still present.

-

Centrifuge the suspension at a high speed to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Stability Profile of this compound

The stability of this compound is a critical consideration for its synthesis, storage, and handling. It is known to be an air- and heat-sensitive solid.[1]

Degradation Pathways

While specific degradation studies on this compound are not extensively reported, its chemical structure suggests several potential degradation pathways:

-

Oxidation: The hydrazine moiety is susceptible to oxidation, which can be catalyzed by air (autoxidation), metal ions, or other oxidizing agents. Oxidation can lead to the formation of diimide, which can further decompose to nitrogen gas and pyrimidine.

-

Hydrolysis: Although hydrazines are generally stable to hydrolysis, under forced conditions (e.g., strong acid or base and heat), the C-N bond of the hydrazino group could be cleaved, leading to the formation of 2-hydroxypyrimidine and hydrazine.

-

Photodegradation: Many nitrogen-containing aromatic compounds are susceptible to photodegradation. Exposure to UV or visible light could potentially lead to complex degradation pathways, including oxidation and ring cleavage.

-

Thermal Degradation: As a heat-sensitive compound, this compound can decompose at elevated temperatures. The decomposition may involve the loss of the hydrazine group and subsequent reactions of the pyrimidine ring.

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

To ensure its integrity, this compound should be stored under controlled conditions:

-

Temperature: Refrigeration (0-10°C) is recommended.[1] For long-term storage, –20°C is advisable.[1]

-

Atmosphere: Storage under an inert gas such as nitrogen or argon is crucial to prevent oxidation.[1]

-

Light: The compound should be protected from light.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV or LC-MS system

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 70°C).

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to determine the amount of remaining this compound and to detect the formation of any degradation products.

Sources

Navigating the Spectroscopic Maze: A Technical Guide to 2-Hydrazinopyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Spectroscopic Data Obscurity

In the landscape of chemical research and drug development, the comprehensive characterization of heterocyclic compounds is paramount. 2-Hydrazinopyrimidine, a molecule of significant interest due to its structural motifs prevalent in pharmacologically active compounds, presents a peculiar challenge. Despite its relevance, publicly accessible, verified spectroscopic data remains remarkably scarce. This guide, therefore, ventures into a dual role: to present the theoretical underpinnings of the spectroscopic analysis of this molecule and to transparently address the current data lacuna. While extensive searches have been conducted, a recurring issue has been the conflation of this compound with its isomer, 2-hydrazinopyridine, leading to a misattribution of spectral data. This document will proceed by outlining the anticipated spectroscopic behavior of this compound based on established principles and data from analogous structures, while clearly acknowledging the absence of definitive, published experimental spectra for the compound itself.

The Structural Significance of this compound

This compound (CAS No. 7504-94-1) possesses a pyrimidine ring, a cornerstone of nucleobases, and a reactive hydrazino group.[1][2][3] This combination makes it a versatile precursor in the synthesis of a wide array of fused heterocyclic systems, which are often explored for their potential therapeutic properties. Accurate spectroscopic data is the bedrock upon which the confirmation of its synthesis and subsequent reactions rests.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Due to the absence of experimentally verified NMR data for this compound in the public domain, the following analysis is based on established chemical shift theory and comparison with related pyrimidine derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be characterized by signals from the pyrimidine ring protons and the hydrazino group protons.

Expected ¹H NMR Spectral Data (Predicted):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5 | ~6.6 - 6.8 | Triplet (t) | J(H5,H4) ≈ J(H5,H6) ≈ 5.0 | The proton at position 5 is expected to be a triplet due to coupling with the two adjacent protons at positions 4 and 6. |

| H-4, H-6 | ~8.2 - 8.4 | Doublet (d) | J(H4,H5) ≈ J(H6,H5) ≈ 5.0 | The chemically equivalent protons at positions 4 and 6 would appear as a doublet, coupled to the H-5 proton. |

| -NH- | Broad singlet | - | The chemical shift of the secondary amine proton is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad signal. | |

| -NH₂ | Broad singlet | - | Similar to the -NH- proton, the primary amine protons will likely appear as a broad singlet and their chemical shift will be variable. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for compounds with exchangeable protons (-NH, -NH₂) as they can help in observing these signals, which might be broadened or exchanged in protic solvents like D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data (Predicted):

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-5 | ~110 - 115 | The C-5 carbon is expected to be the most upfield of the pyrimidine ring carbons. |

| C-4, C-6 | ~155 - 160 | The chemically equivalent C-4 and C-6 carbons are expected to be significantly downfield due to the influence of the adjacent nitrogen atoms. |

| C-2 | ~165 - 170 | The C-2 carbon, attached to the hydrazino group and flanked by two nitrogen atoms, is predicted to be the most downfield signal. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: As with ¹H NMR, use a high-field spectrometer, lock, and shim.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Longer acquisition times are generally needed due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

-

Data Processing: Fourier transform, phase correct, and reference the spectrum using the solvent signal.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3200 | N-H stretching (hydrazino group) | Medium to Strong, often broad |

| 3100 - 3000 | C-H stretching (aromatic) | Medium to Weak |

| ~1620 | C=N stretching (pyrimidine ring) | Medium to Strong |

| ~1580 | C=C stretching (pyrimidine ring) | Medium to Strong |

| ~1600 | N-H bending (scissoring) | Medium |

| 1400 - 1000 | C-N stretching, ring vibrations | Medium |

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is clean.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

The mass spectrum provides the molecular weight of the compound and insights into its structure through fragmentation patterns. For this compound (C₄H₆N₄), the expected molecular weight is approximately 110.12 g/mol .[1][2]

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺•): An intense peak at m/z 110 is expected.

-

Major Fragmentation Pathways:

-

Loss of N₂H₃• (hydrazinyl radical) to give a fragment at m/z 79.

-

Loss of HCN from the pyrimidine ring.

-

Complex rearrangements and fissions of the pyrimidine ring.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Characterization

A systematic approach is crucial for the unambiguous identification of this compound. The following workflow illustrates the interplay between the different spectroscopic techniques.

Sources

An In-depth Technical Guide to Tautomerism in 2-Hydrazinopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 2-hydrazinopyrimidine derivatives. Moving beyond a mere recitation of facts, this document delves into the structural intricacies, analytical methodologies, and influencing factors that govern the tautomeric equilibrium in this important class of heterocyclic compounds. The insights contained herein are grounded in field-proven experimental data and computational analysis, offering a robust resource for professionals in drug discovery and medicinal chemistry.

Introduction: The Significance of Tautomerism in this compound Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. In the realm of drug development, the tautomeric state of a compound can significantly influence its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This compound derivatives, a class of compounds with a wide range of reported biological activities, including potential antitumor and antimicrobial effects, present a fascinating case study in tautomerism.[1][2] The presence of the exocyclic hydrazino group and the endocyclic nitrogen atoms of the pyrimidine ring gives rise to several potential tautomeric forms, primarily the amino-imino and, in certain contexts, the azo-hydrazone equilibrium. A thorough understanding of these tautomeric preferences is paramount for rational drug design and the optimization of lead compounds.

Principal Tautomeric Equilibria in this compound Derivatives

The tautomerism of this compound derivatives is principally characterized by two types of equilibria: amino-imino and azo-hydrazone tautomerism.

Amino-Imino Tautomerism

This is the most prevalent form of tautomerism in this compound derivatives, involving the migration of a proton between the exocyclic amino group and a ring nitrogen atom. This results in an equilibrium between the This compound (amino) form and the 2-hydrazono-1,2-dihydropyrimidine (imino) form.

Figure 2: Azo-Hydrazone Tautomeric Equilibrium.

This equilibrium is influenced by the nature of the aryl substituent and the solvent polarity. [3][4][5][6][7][8]

Analytical Techniques for Tautomer Elucidation

A multi-pronged analytical approach is essential for the unambiguous determination of the predominant tautomeric form in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is the most powerful tool for studying tautomerism in solution.

-

¹⁵N NMR Spectroscopy: This technique is exceptionally sensitive to the chemical environment of nitrogen atoms and provides a direct means to distinguish between amino and imino tautomers. The ¹⁵N chemical shifts of the ring and exocyclic nitrogens differ significantly between the two forms. [9]For instance, in a study of related guanidine systems, the imino tautomers showed distinct ¹⁵N NMR signals compared to their amino counterparts. [9]A key study demonstrated that 2-hydrazino-4,6-dimethylpyrimidine exists predominantly as the amino tautomer in a DMSO solution, a conclusion drawn from detailed ¹⁵N NMR analysis. [9][10]

-

¹H and ¹³C NMR Spectroscopy: While less direct than ¹⁵N NMR, ¹H and ¹³C NMR can provide valuable clues. The chemical shifts of the protons and carbons in the pyrimidine ring and the exocyclic group are influenced by the tautomeric state. For example, the presence of an N-H proton signal with a chemical shift characteristic of an amino group, as opposed to an imino proton, can be indicative. However, rapid proton exchange can sometimes lead to averaged signals, complicating interpretation.

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integration of signals in the aromatic region and any N-H protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of the pyrimidine ring carbons, especially C2, C4, and C6, as these are sensitive to the tautomeric form.

-

¹⁵N NMR Acquisition: If available, perform ¹H-¹⁵N HMBC or HSQC experiments to determine the chemical shifts of the nitrogen atoms. This provides the most definitive data for amino-imino tautomer assignment.

-

Data Analysis: Compare the observed chemical shifts with literature values for model compounds known to exist in a specific tautomeric form. For ¹⁵N NMR, amino nitrogens in similar heterocyclic systems typically resonate at a different frequency than imino nitrogens.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unequivocal determination of the tautomeric form present in the solid state. [11]By precisely locating the positions of all atoms, including hydrogen atoms, the connectivity and bonding within the molecule can be definitively established. For example, a crystal structure of a hydrazone derivative of thieno[2,3-d]pyrimidine clearly established its hydrazone form in the solid state. [11] Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The location of hydrogen atoms, particularly those involved in tautomerism, is crucial.

-

Analysis: Analyze the bond lengths and angles to confirm the tautomeric form. For example, a C=N double bond and an N-N single bond are characteristic of the hydrazone form, while a C-N single bond and an N=N double bond would indicate the azo form.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy can provide evidence for the predominant tautomer by identifying characteristic vibrational modes. The stretching frequencies of N-H, C=N, and C-N bonds differ between tautomers. For example, the amino tautomer will exhibit characteristic N-H stretching bands, while the imino form will show a prominent C=N stretching vibration.

UV-Vis Spectroscopy

The electronic absorption spectra of tautomers are typically different due to variations in their conjugated π-systems. By comparing the UV-Vis spectrum of a compound with those of model compounds locked in a specific tautomeric form, the position of the equilibrium can be inferred. [8][12][13]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomeric forms is influenced by a combination of intrinsic molecular features and external environmental factors.

Substituent Effects

The electronic nature of substituents on the pyrimidine ring plays a critical role in determining the relative stability of tautomers.

-

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, tend to stabilize the amino tautomer by increasing the electron density on the pyrimidine ring.

-

Electron-withdrawing groups (EWGs) , such as nitro or halo groups, can favor the imino tautomer by delocalizing the negative charge that can develop on the ring in this form.

Computational studies on related pyrimidine systems have shown that the position and nature of substituents can significantly shift the tautomeric equilibrium. [14][15][16][17] Table 1: Predicted Influence of Substituents on Tautomeric Preference

| Substituent at C4/C5/C6 | Electronic Effect | Predicted Predominant Tautomer |

| -CH₃, -OCH₃ | Electron-donating | Amino |

| -H | Neutral | Amino (often) |

| -Cl, -Br | Electron-withdrawing (inductive) | Equilibrium may shift towards imino |

| -NO₂, -CF₃ | Strongly electron-withdrawing | Imino form more favored |

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can have a dramatic effect on the tautomeric equilibrium.

-

Polar protic solvents (e.g., water, methanol) can stabilize both tautomers through hydrogen bonding, but may preferentially stabilize the more polar tautomer.

-

Polar aprotic solvents (e.g., DMSO, DMF) can also influence the equilibrium through dipole-dipole interactions.

-

Nonpolar solvents (e.g., hexane, toluene) tend to favor the less polar tautomer.

The amino-imino tautomeric equilibria of some nucleoside analogues are highly dependent on the solvent, with the proportion of the imino species varying significantly in different media. [18]

pH

The pH of the medium can significantly alter the tautomeric equilibrium, especially for compounds with basic or acidic functional groups. Protonation or deprotonation can favor one tautomeric form over another.

Computational Analysis of Tautomerism

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for studying tautomerism. [4][19][20][21]These methods allow for the calculation of the relative energies of different tautomers, providing a theoretical prediction of their relative stabilities.

Workflow for Computational Analysis

Figure 3: Computational Workflow for Tautomer Analysis.

By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant (K_T) can be predicted. Furthermore, computational methods can be used to simulate spectroscopic data (NMR chemical shifts, IR frequencies), which can then be compared with experimental results to validate the predicted tautomeric preference.

Biological Implications and Drug Development

The tautomeric state of a this compound derivative can have a direct impact on its biological activity. Different tautomers will present different hydrogen bond donor/acceptor patterns and overall shapes to a biological receptor, leading to variations in binding affinity. For instance, the tautomerism of purine and pyrimidine bases is a known factor in spontaneous mutagenesis. [18]Therefore, controlling or at least understanding the tautomeric preference of a drug candidate is crucial for structure-activity relationship (SAR) studies. A drug that exists as a mixture of tautomers in physiological conditions may exhibit complex pharmacology, with each tautomer potentially having a different biological profile.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of the predominant tautomeric forms is essential for researchers in medicinal chemistry and drug development. This guide has outlined the key tautomeric equilibria, the powerful analytical techniques for their elucidation, and the critical factors that influence their position. By integrating experimental data from NMR, X-ray crystallography, and other spectroscopic methods with insights from computational chemistry, a clear picture of the tautomeric landscape of these important heterocyclic compounds can be achieved, paving the way for the rational design of more effective therapeutic agents.

References

-

Katritzky, A. R., Ghiviriga, I., Elgendy, B., & Steel, P. J. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]

-

Saremi, M., et al. (2018). Substituent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Journal of Molecular Modeling, 24(11), 316. [Link]

-

Lyčka, A., et al. (2012). Tautomerism in azo dyes. Folia Facultatis Scientiarum Naturalium Universitatis Masarykianae Brunensis, Chemia, 20, 1-13. [Link]

-

Baik, M.-H., et al. (n.d.). Azo-Hydrazone Tautomerism – an Intriguing Balance. Purdue University Department of Chemistry. [Link]

-

Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. [Link]

-

Grasel, D., et al. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 27(9), 1637-1644. [Link]

-

Patel, K., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 114-118. [Link]

-

Yadav, R. A., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Structural Chemistry, 26(5-6), 1435-1449. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Azo-Hydrazone Tautomerism and Antimicrobial activity of New substituted Imidazolines and Perimidines. Journal of Advances in Chemistry, 9(2), 1835-1845. [Link]

-

Rusanov, E. B., et al. (2015). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Molecules, 20(8), 13834-13867. [Link]

-

Chen, X.-C., et al. (2012). Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions, 41(35), 10736-10743. [Link]

-

Kreutzberger, V. A., Schücker, R., & Schenck, G. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. Arzneimittelforschung, 25(5), 709-711. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

-

Al-Warhi, T. I., et al. (2021). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 26(21), 6483. [Link]

-

Sharma, A., et al. (2017). Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. Journal of Chemistry, 2017, 5702962. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

-

Khan, K. M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 21(10), 1331. [Link]

-

Hadipour, E., et al. (2015). Substituent effect on the tautomerism of 5-acetyl-2-methoxydihydropyrimidines: Experimental NMR and computational DFT studies. Magnetic Resonance in Chemistry, 53(11), 930-937. [Link]

-

Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. [Link]

-

Sergeieva, T. Y., et al. (2014). Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Journal of Chemistry and Technologies, 22(1), 24-32. [Link]

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]

-

Jabri, S., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5948-5951. [Link]

-

Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part II. The ultra-violet absorption spectra of some monosubstituted pyrimidines. Journal of the Chemical Society (Resumed), 3716-3722. [Link]

-

Al-Omary, F. A. M., et al. (2018). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Journal of Heterocyclic Chemistry, 55(1), 199-206. [Link]

-

Gilli, G., et al. (2017). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. [Link]

-

Beck, B., et al. (2020). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2020(2), M1131. [Link]

-

Lyssenko, K. A., et al. (2006). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole: crystal structure and supramolecularity. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4377-o4379. [Link]

-

Mohamed, S. K., et al. (2015). Crystal structure of 2-amino-5-nitropyridinium sulfamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o272-o273. [Link]

-

Berson, J. A., & Brown, E. (1955). Tautomeric Pyridines. Part XIV. The Tautomerism of 2-Benzyl-, 2-Benzhydryl-, and 2-Anilino-pyridine. Journal of the Chemical Society, Perkin Transactions 2, (2), 1234-1239. [Link]

-